4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one
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Overview
Description
4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylsulfanyl)benzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-one under basic conditions to form the intermediate. This intermediate is then subjected to further reactions to introduce the additional phenyl and pyrazole groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrazole ring or the ethylsulfanyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and pyrazole moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-ethylsulfanyl-2-pyridones: Known for their antimicrobial properties.
1-phenyl-3-methyl-5-pyrazolones: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic effects.
Uniqueness
4-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-1-phenyl-1H-pyrazol-5-one stands out due to its combination of multiple aromatic rings and a pyrazole core, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C28H24N4OS |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4Z)-4-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H24N4OS/c1-3-34-25-16-14-21(15-17-25)27-22(19-31(30-27)23-10-6-4-7-11-23)18-26-20(2)29-32(28(26)33)24-12-8-5-9-13-24/h4-19H,3H2,1-2H3/b26-18- |
InChI Key |
MWQGOWXGQZKMSY-ITYLOYPMSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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